2-Chloroaniline-4,6-D2
Overview
Description
2-Chloroaniline-4,6-D2 is a deuterated derivative of 2-chloroaniline, which is an aniline derivative where the hydrogen atoms at positions 4 and 6 are replaced with deuterium. This compound is primarily used as a starting material or intermediate in organic synthesis, and it has a wide range of applications in drug synthesis, dye synthesis, pesticide synthesis, and other fields .
Mechanism of Action
Target of Action
2-Chloroaniline-4,6-D2 is a deuterated form of 2-Chloroaniline, a chemical compound of the aromatic amine class It’s known that aniline derivatives like this compound are widely used in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals .
Mode of Action
It’s known that aniline derivatives interact with their targets to bring about the desired effects in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its wide usage in different industries. For instance, it has been found that 2-, 3-, and 4-chloroaniline degrading bacteria were obtained by natural genetic exchange between an aniline or toluidine degrading Pseudomonas strain and the chlorocatechol assimilating Pseudomonas sp. B13 . This indicates that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
The deuterated form is useful in analytical chemistry, as it can be used as a tracer , which could potentially provide insights into its pharmacokinetic properties.
Result of Action
Given its wide usage in the production of dyes, pesticides, pharmaceuticals, and other organic chemicals , it can be inferred that the compound has significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Chloroaniline-4,6-D2 plays a significant role in biochemical reactions, particularly in studies involving mutagenicity and carcinogenicity. It interacts with various enzymes and proteins, including aniline dioxygenase and chlorocatechol dioxygenase, which are involved in its degradation . These interactions are crucial for understanding the metabolic pathways and the potential toxicological effects of this compound.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress and DNA damage, leading to alterations in gene expression and cellular metabolism . These effects are critical for understanding the compound’s potential carcinogenicity and mutagenicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific enzymes such as aniline dioxygenase, which catalyzes its degradation . This binding interaction is essential for the compound’s metabolic processing and its subsequent effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in persistent alterations in cellular functions, including oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and DNA damage, while at high doses, it can cause significant toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for understanding the compound’s safety profile and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its degradation by aniline dioxygenase and chlorocatechol dioxygenase . These enzymes catalyze the breakdown of the compound into less toxic metabolites, which are then further processed by other metabolic pathways. The interaction with these enzymes is essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various tissues, including the liver and kidneys . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and potential toxic effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytosol and microsomes . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound is critical for understanding its activity and function within cells.
Preparation Methods
2-Chloroaniline-4,6-D2 is typically prepared by reacting p-chloronitrobenzene with a deuterated reducing agent. The specific steps involve reducing p-chloronitrobenzene in the presence of a deuterated reducing agent to form 2-chloroaniline, followed by a deuterated substitution reaction to produce this compound . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
2-Chloroaniline-4,6-D2 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloroaniline-4,6-D2 has several scientific research applications, including:
Comparison with Similar Compounds
2-Chloroaniline-4,6-D2 can be compared with other similar compounds, such as:
2-Chloroaniline: The non-deuterated form of the compound, which has similar chemical properties but lacks the deuterium atoms at positions 4 and 6.
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms at positions 2 and 4, which has different reactivity and applications compared to this compound.
2,6-Dichloroaniline: Another aniline derivative with chlorine atoms at positions 2 and 6, which also exhibits distinct chemical behavior and uses.
The uniqueness of this compound lies in its deuterated nature, which can influence its reactivity and stability in various chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-4,6-dideuterioaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRQHGQIJBRMN-DRSKVUCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)Cl)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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